molecular formula C17H21N3O B7473060 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

Cat. No. B7473060
M. Wt: 283.37 g/mol
InChI Key: OEORQOJODMONJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways. DPI has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one inhibits PKC activity by binding to the enzyme's ATP-binding site, preventing the phosphorylation of downstream targets. This leads to the disruption of various cellular signaling pathways that are regulated by PKC. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its precise mode of action.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease inflammation. This compound has also been shown to have neuroprotective effects, reducing neuronal damage in various models of neurological disorders. Additionally, this compound has been shown to modulate the immune response, making it a potential therapeutic agent for various autoimmune diseases.

Advantages and Limitations for Lab Experiments

1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. This compound is also relatively easy to synthesize and has been well-characterized in the literature. However, there are also some limitations to using this compound in lab experiments. This compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the use of this compound in vivo can be challenging due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research involving 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one. One potential area of research is the development of more selective PKC inhibitors that do not have off-target effects on other kinases. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on various cellular signaling pathways. Finally, the potential therapeutic applications of this compound in various diseases should be further explored, particularly in the areas of cancer, neurodegenerative diseases, and autoimmune disorders.
Conclusion
In conclusion, this compound is a valuable research tool that has been widely used to study the role of PKC in various biological processes. Its potent and selective inhibition of PKC activity has led to its use in investigating the function of PKC in diseases such as cancer, diabetes, and neurological disorders. While there are limitations to using this compound in lab experiments, its well-characterized synthesis method and wide range of biochemical and physiological effects make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one involves the reaction of 2,3-dihydroindole with 1,3,5-trimethylpyrazole-4-carboxaldehyde in the presence of a base catalyst. The resulting product is then treated with acid to yield this compound in high purity. This synthesis method has been well-established in the literature and has been used to produce this compound for various research purposes.

Scientific Research Applications

1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been used extensively in scientific research to study the role of PKC in various biological processes. It has been shown to be a potent inhibitor of PKC activity in vitro and in vivo, making it a valuable tool for studying the function of PKC in cells and tissues. This compound has been used to investigate the role of PKC in various diseases, including cancer, diabetes, and neurological disorders.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-15(13(2)19(3)18-12)8-9-17(21)20-11-10-14-6-4-5-7-16(14)20/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEORQOJODMONJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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